2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Descripción

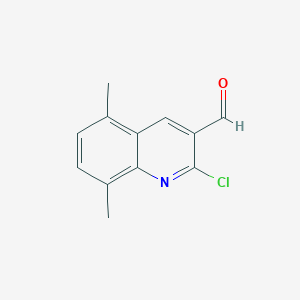

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (C₁₂H₁₀ClNO) is a halogenated quinoline derivative characterized by a chloro substituent at position 2, methyl groups at positions 5 and 8, and a carbaldehyde functional group at position 3 (Fig. 1). It serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive heterocycles like xanthenedione derivatives . Key physicochemical properties include:

- Molecular weight: 219.67 g/mol

- Purity: ≥95% (commercially available in 1g, 250mg, and 5g quantities)

- Synthetic route: Prepared via condensation of 2-chloro-5,8-dimethylquinoline precursors with appropriate aldehydes under acidic reflux conditions .

The compound’s electron-deficient quinoline core and reactive aldehyde group enable participation in cyclocondensation, nucleophilic addition, and Friedel-Crafts reactions, making it valuable for antimicrobial and pharmaceutical applications .

Propiedades

IUPAC Name |

2-chloro-5,8-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVWOQZZSJDOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354994 | |

| Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323196-71-0 | |

| Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 323196-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

-

Formylation : DMF acts as a formylating agent, reacting with POCl₃ to generate the Vilsmeier reagent (Cl₂P(O)CH=N⁺Me₂). Electrophilic attack at the para position of the acetanilide’s aromatic ring introduces the formyl group.

-

Cyclization : Intramolecular nucleophilic attack by the acetamide nitrogen forms the quinoline backbone.

-

Chlorination : POCl₃ facilitates chlorination at the 2-position, yielding the final product.

Optimized Conditions

Alternative Pathways and Modifications

Friedländer Annulation

While less common, the Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones offers a modular route. For example, condensation of 3-amino-4-chloro-5,8-dimethylbenzaldehyde with acetyl chloride in acidic conditions generates the quinoline core. However, regioselectivity challenges limit its utility for 3-carbaldehyde derivatives.

Post-Synthetic Modifications

Schiff Base Formation : The aldehyde group at position 3 serves as a reactive handle for derivatization. Reaction with substituted anilines (e.g., 3-(5-methyl-1H-tetrazol-1-yl)benzenamine) in ethanol at room temperature yields Schiff bases, confirmed by IR (C=N stretch at 1611 cm⁻¹) and NMR.

Reductive Amination : Lithium aluminum hydride (LiAlH₄) reduces the formyl group to a hydroxymethyl intermediate, which can be further functionalized.

Patent-Based Innovations

The Russian patent RU2284325C2 discloses a high-yield (55%) synthesis of this compound via optimized Vilsmeier-Haack conditions. Key innovations include:

-

Solvent Optimization : Use of N-methylacetamide enhances reagent solubility and reaction homogeneity.

-

Temperature Gradients : Gradual heating from 0°C to 75°C minimizes side reactions.

-

Purification : Recrystallization from ethyl acetate instead of column chromatography improves scalability.

Challenges and Mitigation Strategies

Low Yields in Methoxy-to-Methyl Conversion

Initial routes using 2',5'-dimethoxyacetanilide suffered from low yields (11%) due to inefficient demethylation. Substituting methoxy groups with methyl substituents in the starting material (e.g., 5,8-dimethylacetanilide) bypasses this bottleneck, as evidenced by the 55% yield in patent syntheses.

Byproduct Formation

Over-chlorination at position 4 or over-oxidation of the aldehyde group may occur. Strategies to suppress these include:

-

Stoichiometric Control : Limiting POCl₃ to 2.7 mol equivalents.

-

Additives : Anhydrous potassium carbonate absorbs HCl, shifting equilibrium toward the desired product.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde serves as a significant building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions such as:

- Oxidation : Converts the aldehyde group into carboxylic acids or other derivatives.

- Reduction : Reduces the aldehyde to an alcohol.

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles like amines or thiols.

Biochemical Studies

In biochemistry, this compound is employed as a probe in enzyme interaction studies and biochemical assays. Its ability to form covalent bonds with nucleophilic sites on proteins allows for the investigation of enzyme mechanisms and protein functions.

Medicinal Chemistry

Research into the therapeutic potential of this compound has revealed promising antimicrobial and anticancer properties. It has demonstrated significant activity against various bacterial strains, as shown in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Material Science

In industry, this compound is explored for developing new materials and chemical processes, particularly in creating functionalized polymers and coatings due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives, including this compound. The results indicated that modifications in the quinoline structure significantly influenced their biological activities, emphasizing the importance of structural features in enhancing efficacy .

Case Study 2: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their molecular structure. These models indicate that halogen substitution and functional groups play critical roles in enhancing biological activity .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also participate in interactions that influence the compound’s biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline Derivatives

The following table compares 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde with key analogs, highlighting structural differences and functional impacts:

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

- Methyl (CH₃) vs. Methoxy (OCH₃): Methyl groups (in this compound) enhance lipophilicity, favoring membrane permeability in antimicrobial agents . Methoxy groups (e.g., in 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde) improve aqueous solubility due to polar oxygen atoms, facilitating crystallographic studies (e.g., hydrogen-bonded networks in ethyl carboxylate derivatives) .

Reactivity of the Aldehyde Group

- The carbaldehyde moiety in this compound undergoes nucleophilic addition with active methylene compounds (e.g., 5,5-dimethylcyclohexane-1,3-dione) to form xanthenediones under HCl reflux .

- In contrast, ethyl carboxylate derivatives (e.g., Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) exhibit reduced aldehyde reactivity but enhanced stability, enabling precise crystallographic analysis via SHELX and ORTEP-3 software .

Crystallographic and Computational Analysis

- 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde derivatives form layered crystal structures stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as resolved via SHELXL refinement and WinGX suite visualization .

- Methyl-substituted analogs lack such pronounced intermolecular interactions, resulting in less ordered crystalline phases .

Actividad Biológica

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antimalarial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

- Structural Features : Contains a quinoline ring system with a chloromethyl group and an aldehyde functional group.

Antimicrobial Activity

A study assessed the antimicrobial activity of various synthesized quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity and Pharmacological Profiles

In addition to its antimicrobial and antimalarial activities, it is essential to evaluate the cytotoxicity of this compound on human cell lines. Preliminary studies indicated that this compound exhibits low cytotoxicity at concentrations up to 100 µg/mL against HepG2 (human liver cancer) and HeLa (cervical cancer) cell lines . This favorable profile suggests potential therapeutic applications with minimal side effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A recent study synthesized various quinoline derivatives, including this compound. The synthesized compounds were screened for biological activities, revealing that modifications in the quinoline structure significantly influenced their antimicrobial and antimalarial efficacy.

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their molecular structure. These models suggest that structural features such as halogen substitution and the presence of functional groups play critical roles in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde, and what are their critical reaction parameters?

The compound is commonly synthesized via the Vilsmeier-Haack reaction. A modified procedure involves reacting N-(2,3-dimethylphenyl)acetamide with a Vilsmeier reagent (phosphorus oxychloride and DMF) at 353 K for 15 hours, followed by ice quenching and recrystallization . Key parameters include temperature control (353 K), stoichiometric ratios of POCl₃:DMF (3:1), and purification using petroleum ether/ethyl acetate mixtures. Alternative methods using phosphorus pentachloride have also been reported but require optimization to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., aldehyde proton at δ ~10.4 ppm, aromatic protons in the quinoline core) .

- IR : Confirm the aldehyde carbonyl stretch (~1684 cm⁻¹) and C-Cl vibrations (~690 cm⁻¹) .

- X-ray crystallography : Resolve substituent positions (e.g., methyl groups at C5 and C8) and planarity of the quinoline ring . Purity should be assessed via HPLC (≥98% by area) or melting point consistency (e.g., 199–200°C for related derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation. Pre-purify via column chromatography to remove reactive impurities . Stability tests (TGA/DSC) for thermal decomposition profiles are advised for long-term storage planning .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO <1% v/v).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density at the C2 chloro-substituent and aldehyde group. Analyze HOMO-LUMO gaps to identify reactive sites for substitution (e.g., Cl replacement) or aldehyde derivatization . Compare results with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate models.

Q. What strategies resolve contradictions in spectral data between synthesized batches?

- Case study : Discrepancies in ¹H NMR aromatic splitting patterns may arise from rotational isomerism or residual solvents. Use high-field NMR (≥500 MHz), variable-temperature NMR, or deuterated solvent swaps to clarify .

- XRD validation : If crystallinity varies between batches, recrystallize under controlled conditions (slow evaporation in ethyl acetate/hexane) and compare unit cell parameters with literature .

Q. How do steric and electronic effects of the 5,8-dimethyl groups influence regioselectivity in cross-coupling reactions?

Conduct mechanistic studies using Pd-catalyzed Suzuki-Miyaura coupling:

- Compare reaction outcomes with/without methyl groups. Methyl substituents increase steric hindrance at C5/C8, directing coupling to C4 or C6 positions.

- Use Hammett plots to quantify electronic effects (σ values for methyl groups) on reaction rates .

Q. What advanced techniques optimize yield in large-scale synthesis?

- Flow chemistry : Improve heat dissipation during exothermic Vilsmeier-Haack steps .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 15 hours to 2–3 hours) while maintaining >90% yield .

- In-line analytics : Implement PAT (Process Analytical Technology) via FTIR or Raman to monitor aldehyde formation in real time .

Q. How can the compound’s photophysical properties be exploited for sensing applications?

Study fluorescence quenching/enhancement in the presence of metal ions (e.g., Cu²⁺, Fe³⁺) using UV-Vis and fluorescence spectroscopy. The aldehyde group can act as a binding site, while the quinoline core provides π-conjugation for signal transduction .

Methodological Notes

- Spectral discrepancies : Always cross-reference with NIST Chemistry WebBook data for IR and MS .

- Biological assays : Include cytotoxicity assays on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

- Safety : Use fume hoods for POCl₃ handling and neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.